molecular formula C15H20O2 B253877 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid

3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid

Cat. No. B253877
M. Wt: 232.32 g/mol
InChI Key: POSQUAUQQCPXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid, also known as TTA, is a synthetic compound that has been extensively studied in recent years due to its potential therapeutic properties. TTA is a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation.

Scientific Research Applications

3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid has been widely used as a research tool to investigate the role of PPARδ in various physiological processes. For example, 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes, and to reduce inflammation in models of inflammatory bowel disease and atherosclerosis. 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid has also been studied for its potential anti-cancer properties, as PPARδ activation has been shown to inhibit tumor growth and promote apoptosis in several types of cancer cells.

Mechanism of Action

3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid binds selectively to PPARδ and induces a conformational change that allows it to recruit co-activator proteins and activate target genes. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose metabolism, as well as the downregulation of genes involved in inflammation and lipid synthesis.
Biochemical and Physiological Effects:
Studies have shown that 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid treatment can lead to increased energy expenditure, improved lipid and glucose metabolism, and reduced inflammation in animal models. 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid has also been shown to improve exercise performance and muscle function in mice, possibly through its effects on mitochondrial biogenesis and oxidative metabolism.

Advantages and Limitations for Lab Experiments

3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid is a useful tool for studying the role of PPARδ in various physiological processes, as it is a selective and potent agonist for this receptor. However, 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid has some limitations as a research tool, including its relatively low solubility in water and its potential off-target effects at high concentrations.

Future Directions

Future research on 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid could focus on its potential therapeutic applications in various disease states, including type 2 diabetes, inflammatory bowel disease, and cancer. Additionally, further studies could investigate the molecular mechanisms underlying 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid's effects on energy metabolism and exercise performance, as well as its potential side effects and toxicity in vivo. Finally, the development of more potent and selective PPARδ agonists could lead to the discovery of new therapeutic targets and treatments for metabolic and inflammatory diseases.

Synthesis Methods

3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid can be synthesized using a multi-step process that involves the reaction of 2-naphthaldehyde with methyl acetoacetate, followed by a Grignard reaction with 2-bromoethanol and subsequent acid-catalyzed cyclization. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

properties

Product Name

3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

3-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid

InChI

InChI=1S/C15H20O2/c1-10(2)14(15(16)17)13-8-7-11-5-3-4-6-12(11)9-13/h7-10,14H,3-6H2,1-2H3,(H,16,17)

InChI Key

POSQUAUQQCPXQW-UHFFFAOYSA-N

SMILES

CC(C)C(C1=CC2=C(CCCC2)C=C1)C(=O)O

Canonical SMILES

CC(C)C(C1=CC2=C(CCCC2)C=C1)C(=O)O

Origin of Product

United States

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